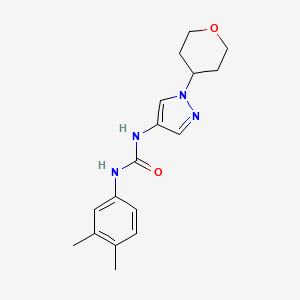

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea, also known as DPU-1, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DPU-1 is a urea derivative that has shown promise in various studies for its ability to inhibit certain enzymes and proteins that play a role in disease development.

Scientific Research Applications

Synthetic Applications

Urea derivatives are pivotal in synthetic organic chemistry, serving as key intermediates in the construction of complex molecules. For example, urea catalysis is fundamental in multi-component reactions for synthesizing pyrano[2,3-c]pyrazole derivatives, showcasing the utility of urea in facilitating domino reactions including Knoevenagel condensation and Michael addition for efficient synthesis of heterocyclic compounds (Li et al., 2017). This illustrates the versatility of urea derivatives in synthesizing pharmacologically relevant structures.

Material Science and Supramolecular Chemistry

In material science, urea derivatives can form self-assembling structures due to their ability to establish hydrogen bonding networks. For instance, certain urea compounds demonstrate the capability to form hydrogels, with the gelation properties being tunable by the choice of anionic components, indicating the role of urea derivatives in designing materials with specific mechanical and rheological properties (Lloyd & Steed, 2011).

Coordination Chemistry and Metal Complexes

Urea derivatives also find applications in coordination chemistry, where they can act as ligands to form complexes with metal ions. These complexes have been explored for their potential catalytic, magnetic, and structural properties. For example, protonated urea-based ligands have been shown to selectively bind inorganic oxo-anions, highlighting the potential for urea derivatives in selective sensing and separation processes (Wu et al., 2007).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-12-3-4-14(9-13(12)2)19-17(22)20-15-10-18-21(11-15)16-5-7-23-8-6-16/h3-4,9-11,16H,5-8H2,1-2H3,(H2,19,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGCSIWDKVHFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)C3CCOCC3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dimethylphenyl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-8-phenyl-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2370815.png)

![N-(4-chlorophenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2370816.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)